3,5-Diethylbenzoyl chloride
Description
Properties
Molecular Formula |
C11H13ClO |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
3,5-diethylbenzoyl chloride |
InChI |
InChI=1S/C11H13ClO/c1-3-8-5-9(4-2)7-10(6-8)11(12)13/h5-7H,3-4H2,1-2H3 |
InChI Key |
CEVKIWPXUZOANJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)C(=O)Cl)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural and Physicochemical Data
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -NO2) increase electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles. Ethyl groups, being electron-donating, may reduce reactivity compared to chloro or nitro derivatives .
Key Observations :
Table 3: Hazard and Handling Data
Key Observations :
- Corrosivity : All benzoyl chlorides are corrosive due to the reactive acyl chloride group.
- Environmental Impact: Nitro derivatives pose higher environmental risks due to NOx emissions upon decomposition .
Preparation Methods
Thionyl Chloride-Mediated Acylation
The most widely reported method involves reacting 3,5-dimethylbenzoic acid with thionyl chloride (SOCl₂). Early protocols used a 1:11.32 molar ratio of acid to SOCl₂ in toluene solvent under dimethylformamide (DMF) catalysis. This approach suffered from:
Solvent-Free Modifications
Post-2010 developments eliminated solvents by leveraging stoichiometric optimization. A 1:5 molar ratio of 3,5-dimethylbenzoic acid to SOCl₂ achieved 97% conversion without catalysts. Key parameters:
-
Temperature gradient : 30°C → 40°C (0.5–2°C/min) → 55°C (1.5–3°C/min) → 65°C (1–1.5°C/min).
-
Reaction time : 4.5 hours total (1h per temperature stage + 0.5h final hold).
Advanced Patented Methodology (CN109851492A)
Reaction Design
The patent CN109851492A details a four-stage heating protocol:
| Stage | Temperature (°C) | Heating Rate (°C/min) | Duration (h) | Purpose |
|---|---|---|---|---|
| 1 | 30–50 | — | 1 | Initial activation |
| 2 | →40 | 0.5–2 | 1 | Intermediate complex formation |
| 3 | →55 | 1.5–3 | 1 | Main acyl chloride generation |
| 4 | →65 | 1–1.5 | 0.5 | Byproduct removal |
Key advantages :
Critical Process Parameters
-
SOCl₂ stoichiometry : 1:5 molar ratio reduces waste vs. traditional 1:11.
-
Impurity control : <0.3% residual acid or dimethylbenzamide.
Comparative Analysis of Synthetic Approaches
Performance Metrics
Economic and Environmental Impact
-
Cost reduction : SOCl₂ savings cut raw material costs by ¥12,000/ton.
-
Waste minimization : Eliminating toluene reduces hazardous waste by 300 kg per 1,000 kg product.
-
Scalability : 20% increased batch capacity due to absent solvent volume.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What experimental parameters are critical for optimizing the synthesis of 3,5-Diethylbenzoyl chloride via chlorination reactions?
- Methodological Answer : Key parameters include reagent stoichiometry (e.g., chlorinating agents like thionyl chloride), reaction temperature, and duration. For analogous compounds (e.g., 3,5-Dichlorobenzoyl chloride), side-chain and ring chlorination steps are optimized via single-factor experiments to achieve yields >60% . Monitoring intermediates using techniques like thin-layer chromatography (TLC) ensures reaction progression. Post-synthesis purification via fractional distillation or recrystallization improves purity (>99%) .
Q. How can NMR spectroscopy validate the structural integrity of this compound?
- Methodological Answer : H NMR and C NMR are critical for confirming substituent positions. For 3,5-Dichlorobenzoyl chloride, NMR spectra show distinct aromatic proton splitting patterns (e.g., doublets for meta-substituted Cl groups) and carbonyl carbon shifts (~170 ppm) . For this compound, ethyl group protons (δ ~1.2–1.4 ppm for CH, δ ~2.5–3.0 ppm for CH) and aromatic protons (δ ~7.0–8.0 ppm) should align with predicted splitting patterns. Compare against spectral databases (e.g., NIST Chemistry WebBook) .
Q. What safety protocols are essential for handling acyl chlorides like this compound?
- Methodological Answer : Use fume hoods to prevent inhalation of toxic vapors. Wear nitrile gloves and goggles (EN 166 standard) to avoid skin/eye contact . In case of spills, neutralize with sodium bicarbonate and collect residues in inert absorbents. Store in airtight containers away from moisture to prevent hydrolysis .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural disorder in this compound derivatives?
- Methodological Answer : For compounds with dynamic disorder (e.g., 3,5-Dinitrobenzoyl chloride), refine crystallographic models using dual-orientation occupancy parameters. Analyze residual electron density maps to identify disordered atoms. For example, disorder in the carbonyl chloride group can be modeled with two orientations, refining their occupancies to minimize R-factors (<0.04) . Apply restraints to bond distances and angles during refinement to maintain chemical合理性.
Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Compare LUMO (lowest unoccupied molecular orbital) localization on the carbonyl carbon to assess electrophilicity. For similar benzoyl chlorides, electron-withdrawing substituents (e.g., nitro groups) increase reactivity by lowering LUMO energy . Molecular dynamics simulations can further explore solvent effects (e.g., THF vs. DCM) on reaction kinetics.
Q. How does this compound perform in interfacial polymerization for advanced materials?
- Methodological Answer : In membrane synthesis (e.g., polyamide nanofiltration membranes), this compound can act as an acylating agent. Optimize monomer concentration (e.g., 0.1–1.0 wt%) and reaction time (5–30 minutes) to control membrane thickness and pore size. For 3,5-Diaminobenzoylpiperazine-based membranes, interfacial polymerization with trimesoyl chloride achieves salt rejections >90% . Characterize membrane hydrophilicity via contact angle measurements and surface charge via zeta potential analysis.
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported yields for this compound synthesis across studies?
- Methodological Answer : Variability often arises from differences in chlorination agents (e.g., SOCl vs. PCl) or purification methods. For instance, using THF as a solvent in chlorination improves yield (63% vs. 50% in non-polar solvents) by stabilizing intermediates . Systematically replicate conditions (e.g., reflux time, inert atmosphere) and validate purity via HPLC or GC-MS to isolate protocol-dependent factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
